N-(4-bromobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide
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Overview
Description
N-(4-bromobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromobenzyl group, a tosyl group, and a carboxamide group attached to a piperazine ring
Scientific Research Applications
N-(4-bromobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
As with any chemical compound, handling “N-(4-bromobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide” would require appropriate safety precautions. The specific safety and hazard information would depend on various factors including the compound’s reactivity, toxicity, and potential for causing irritation or harm .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide typically involves multiple steps:
Bromination of Benzyl Alcohol: The initial step involves the bromination of benzyl alcohol to form 4-bromobenzyl alcohol. This can be achieved using bromine in the presence of a catalyst such as aluminium chloride.
Formation of 4-Bromobenzyl Bromide: The 4-bromobenzyl alcohol is then converted to 4-bromobenzyl bromide using a brominating agent like phosphorus tribromide.
N-Alkylation of Piperazine: The 4-bromobenzyl bromide is reacted with 4-methylpiperazine to form N-(4-bromobenzyl)-4-methylpiperazine.
Tosylation: The final step involves the tosylation of N-(4-bromobenzyl)-4-methylpiperazine using tosyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobenzyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Mechanism of Action
The mechanism of action of N-(4-bromobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The bromobenzyl group can interact with biological receptors, while the tosyl group can enhance the compound’s stability and solubility. The piperazine ring can facilitate binding to various enzymes and proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-4-methyl-N-tosylpiperazine-1-carboxamide
- N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide
- N-(4-fluorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide
Uniqueness
N-(4-bromobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide is unique due to the presence of the bromobenzyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different halogen substitutions.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O3S/c1-16-3-9-19(10-4-16)28(26,27)24(15-17-5-7-18(21)8-6-17)20(25)23-13-11-22(2)12-14-23/h3-10H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYXIUKKWRCDQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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